molecular formula C22H14N2O3 B4956867 2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione

2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione

Cat. No.: B4956867
M. Wt: 354.4 g/mol
InChI Key: ANMNTQXZCKEMQQ-UHFFFAOYSA-N
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Description

2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione involves several steps, typically starting with the formation of the indazole core. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehydes as starting materials . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yields and purity.

Chemical Reactions Analysis

2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include modulation of signal transduction pathways and interference with cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione include other indazole derivatives such as 1H-indazole and 2H-indazole. These compounds share the indazole core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3/c25-20-14-8-4-5-9-15(14)21(26)18-16(20)10-11-17-19(18)23-24(22(17)27)12-13-6-2-1-3-7-13/h1-11,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMNTQXZCKEMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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